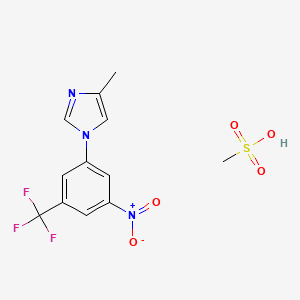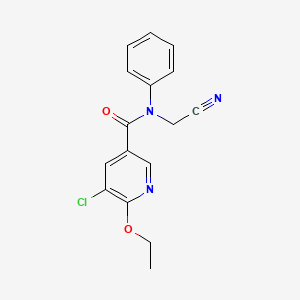![molecular formula C22H19N5O2S B3016012 1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 894052-96-1](/img/structure/B3016012.png)
1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H19N5O2S and its molecular weight is 417.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
A study on various derivatives, including compounds related to the one , highlighted their antioxidant and anticancer activities. Notably, some derivatives showed higher antioxidant activity than ascorbic acid and demonstrated cytotoxicity against specific cancer cell lines, indicating potential applications in cancer therapy (Tumosienė et al., 2020).
c-Met Inhibition for Cancer Treatment
Research involving compounds structurally similar to the queried chemical has shown inhibition of c-Met kinase activity. Since deregulation of c-Met is implicated in several human cancers, these compounds, including the specific derivative , could be relevant in the development of cancer treatments (Ye et al., 2012).
Pharmacological Potential in Modern Medicine
The structural combination of triazole and pyrazole, elements present in the queried compound, increases the potential for interaction with various biological targets. This makes such compounds significant in medicinal chemistry, especially for developing new drugs with specific biological activities (Fedotov et al., 2022).
Synthesis and Utility in Heterocyclic Chemistry
Compounds like the one play a crucial role in the synthesis of nitrogen and sulfur heterocyclic systems. These systems are vital for further research in various scientific fields due to their unique properties and potential applications (Boraei et al., 2020).
Anticancer Activity of Related Compounds
A study on the synthesis and anticancer activity of triazolothiadiazine derivatives, structurally related to the queried compound, demonstrated significant activity against specific cancer cell lines. This indicates the potential of such compounds, including the one , in cancer research (Arandkar & Vedula, 2018).
Inhibition of Endothelial and Tumor Cell Proliferation
Triazolo[4,3-b]pyridazine derivatives, closely related to the compound , were found to inhibit the proliferation of endothelial and tumor cells. This suggests potential therapeutic applications in cancer treatment (Ilić et al., 2011).
Cholinesterase Inhibition for Neurological Disorders
Some derivatives containing triazole and triazolothiadiazine, elements found in the queried compound, have been synthesized as cholinesterase inhibitors. This suggests potential applications in treating neurological disorders like Alzheimer's disease (Mohsen, 2012).
Bioactivation and Potential Toxicity in Drug Discovery
Research on compounds structurally similar to the queried chemical has revealed insights into their bioactivation and potential toxicity. This information is crucial for drug discovery, especially in assessing the safety profile of new therapeutic agents (Teffera et al., 2010).
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-29-17-8-6-15(7-9-17)18-10-11-20-23-24-22(27(20)25-18)30-14-21(28)26-13-12-16-4-2-3-5-19(16)26/h2-11H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFRNLMHFMDFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCC5=CC=CC=C54)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B3015931.png)
![1-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3015933.png)
![N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015934.png)


![2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3015941.png)

![2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B3015945.png)
![1-methyl-3-(2-oxopropyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3015946.png)
![2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide](/img/structure/B3015947.png)

![3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B3015949.png)
![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3015951.png)